2-Methyl-3-(methylsulfanyl)-1,2-benzothiazol-2-ium perchlorate
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Overview
Description
2-Methyl-3-(methylsulfanyl)-1,2-benzothiazol-2-ium perchlorate is a chemical compound with a unique structure that includes a benzothiazole ring substituted with a methyl group and a methylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-(methylsulfanyl)-1,2-benzothiazol-2-ium perchlorate typically involves the reaction of 2-methylbenzothiazole with methylsulfanyl chloride under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the substitution reaction. The resulting product is then treated with perchloric acid to form the perchlorate salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and reaction time. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-3-(methylsulfanyl)-1,2-benzothiazol-2-ium perchlorate can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxide or sulfone derivatives.
Reduction: The compound can be reduced to remove the perchlorate ion, yielding the neutral benzothiazole derivative.
Substitution: The methylsulfanyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.
Major Products Formed
Oxidation: Sulfoxide and sulfone derivatives.
Reduction: Neutral benzothiazole derivatives.
Substitution: Various substituted benzothiazole derivatives depending on the reagent used.
Scientific Research Applications
2-Methyl-3-(methylsulfanyl)-1,2-benzothiazol-2-ium perchlorate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Methyl-3-(methylsulfanyl)-1,2-benzothiazol-2-ium perchlorate involves its interaction with specific molecular targets. The compound can interact with enzymes and proteins, potentially inhibiting their activity. The methylsulfanyl group may play a crucial role in binding to these targets, affecting their function and leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-3-(methylsulfonyl)-1,2-benzothiazol-2-ium perchlorate
- 2-Methyl-3-(methylsulfinyl)-1,2-benzothiazol-2-ium perchlorate
- 2-Methyl-3-(methylthio)-1,2-benzothiazole
Uniqueness
2-Methyl-3-(methylsulfanyl)-1,2-benzothiazol-2-ium perchlorate is unique due to the presence of the methylsulfanyl group, which imparts distinct chemical and biological properties. This group can undergo various chemical transformations, making the compound versatile for different applications. Additionally, the perchlorate ion enhances the compound’s solubility and stability, further contributing to its uniqueness.
Properties
CAS No. |
36525-12-9 |
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Molecular Formula |
C9H10ClNO4S2 |
Molecular Weight |
295.8 g/mol |
IUPAC Name |
2-methyl-3-methylsulfanyl-1,2-benzothiazol-2-ium;perchlorate |
InChI |
InChI=1S/C9H10NS2.ClHO4/c1-10-9(11-2)7-5-3-4-6-8(7)12-10;2-1(3,4)5/h3-6H,1-2H3;(H,2,3,4,5)/q+1;/p-1 |
InChI Key |
PWVUNYANWHFFFA-UHFFFAOYSA-M |
Canonical SMILES |
C[N+]1=C(C2=CC=CC=C2S1)SC.[O-]Cl(=O)(=O)=O |
Origin of Product |
United States |
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